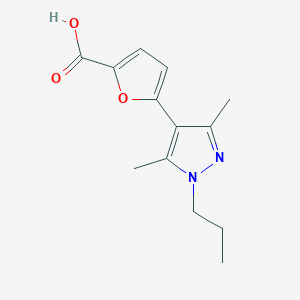
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide, also known as Compound X, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of sulfonamide derivatives and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. In cancer research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In inflammation research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the activity of nuclear factor kappa B, which is a transcription factor that regulates the expression of genes involved in inflammation. In neurodegenerative disorders, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to have various biochemical and physiological effects in the body. In cancer research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. In inflammation research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of nuclear factor kappa B. In neurodegenerative disorders, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to reduce oxidative stress, inhibit the activity of acetylcholinesterase, and have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has been extensively studied for its therapeutic potential, which makes it a well-characterized compound. However, there are also some limitations to using 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X in lab experiments. It may have off-target effects, which means that it may interact with other enzymes or receptors in the body. It may also have limited solubility in certain solvents, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X. In cancer research, further studies are needed to determine the efficacy of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X in different types of cancer and to develop more potent analogs. In inflammation research, further studies are needed to determine the optimal dosing and timing of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X and to identify potential side effects. In neurodegenerative disorders, further studies are needed to determine the long-term effects of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X and to identify potential drug interactions.
Conclusion
In conclusion, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X is a synthetic compound that has been extensively studied for its therapeutic potential in various diseases. It has been found to have potential applications in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has several advantages for lab experiments, but there are also some limitations. There are several future directions for the study of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X, and further research is needed to determine its full therapeutic potential.
Métodos De Síntesis
The synthesis of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X involves the reaction of 4-methylpiperidine with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X as a white solid. The purity of 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a key contributor to many diseases, and 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders such as Alzheimer's disease, 2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide X has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-6-7-14-8-11(9)15-18(16,17)12-5-3-2-4-10(12)13/h2-5,9,11,14-15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHHDPALTKIPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-methylpiperidin-3-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)






![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)


![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)